REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH3:5][O:6][C:7]1[CH:21]=[C:20]2[C:10]([NH:11][CH:12]=[C:13]2[CH2:14][CH:15]([C:17]([OH:19])=[O:18])[NH2:16])=[CH:9][CH:8]=1.[CH3:22]O>>[CH3:22][O:18][C:17](=[O:19])[CH:15]([CH2:14][C:13]1[C:20]2[C:10](=[CH:9][CH:8]=[C:7]([O:6][CH3:5])[CH:21]=2)[NH:11][CH:12]=1)[NH2:16]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C2NC=C(CC(N)C(=O)O)C2=C1
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Name
|
|
Quantity
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22 mL
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Type
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reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for 17 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
|
The resulting residue was dissolved in water (20 mL)
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Type
|
EXTRACTION
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Details
|
extracted twice with methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(N)CC1=CNC2=CC=C(C=C12)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |